molecular formula C9H9BrN2O B11867757 3-Bromo-6-methoxy-1-methyl-1H-indazole

3-Bromo-6-methoxy-1-methyl-1H-indazole

Cat. No.: B11867757
M. Wt: 241.08 g/mol
InChI Key: RKQRDWFKLSTBGG-UHFFFAOYSA-N
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Description

3-Bromo-6-methoxy-1-methyl-1H-indazole: is a heterocyclic compound belonging to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This particular compound features a bromine atom at the third position, a methoxy group at the sixth position, and a methyl group at the first position of the indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-methoxy-1-methyl-1H-indazole can be achieved through various methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. For instance, starting from 2-bromo-4-methoxybenzaldehyde, the compound can be synthesized via a series of steps including condensation with methylhydrazine, followed by cyclization under acidic conditions .

Industrial Production Methods: Industrial production of indazole derivatives often employs transition metal-catalyzed reactions due to their efficiency and high yields. For example, a Cu(OAc)2-catalyzed synthesis can be used, where 2-(methylamino)benzonitrile reacts with an organometallic reagent to form N-H ketimine species, followed by cyclization to form the indazole ring .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-methoxy-1-methyl-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Bromo-6-methoxy-1-methyl-1H-indazole is used as a building block in organic synthesis to create more complex molecules with potential biological activities .

Biology and Medicine: Indazole derivatives, including this compound, have been studied for their anticancer, anti-inflammatory, and antimicrobial properties. They act as inhibitors of various enzymes and receptors, making them valuable in drug discovery and development .

Industry: The compound is used in the development of pharmaceuticals and agrochemicals. Its derivatives are explored for their potential use as pesticides and herbicides .

Mechanism of Action

The mechanism of action of 3-Bromo-6-methoxy-1-methyl-1H-indazole involves its interaction with specific molecular targets. It can inhibit enzymes such as phosphoinositide 3-kinase, which plays a role in cell signaling pathways. By inhibiting these enzymes, the compound can modulate various biological processes, including cell proliferation and apoptosis .

Comparison with Similar Compounds

  • 6-Bromo-3-iodo-1-methyl-1H-indazole
  • 3-Bromo-1-methyl-1H-indazole
  • 6-Methoxy-1-methyl-1H-indazole

Comparison: 3-Bromo-6-methoxy-1-methyl-1H-indazole is unique due to the presence of both bromine and methoxy groups, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific therapeutic applications .

Properties

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

IUPAC Name

3-bromo-6-methoxy-1-methylindazole

InChI

InChI=1S/C9H9BrN2O/c1-12-8-5-6(13-2)3-4-7(8)9(10)11-12/h3-5H,1-2H3

InChI Key

RKQRDWFKLSTBGG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)OC)C(=N1)Br

Origin of Product

United States

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